![molecular formula C16H22N2O3 B12304130 Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- CAS No. 91453-14-4](/img/structure/B12304130.png)
Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]-: is a chemical compound known for its unique structure and properties. It is typically a white to pale yellow solid at room temperature and is soluble in various organic solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazirine ring and its subsequent attachment to the phenoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of strong acids or bases, along with appropriate solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is utilized for photoaffinity labeling, a technique used to study protein interactions and functions. The diazirine group can form covalent bonds with nearby biomolecules upon exposure to UV light, allowing researchers to identify and characterize protein binding sites .
Medicine: Its ability to form stable covalent bonds with target molecules makes it a valuable tool for designing drugs with specific binding properties .
Industry: In industrial applications, Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- is used in the development of new materials and coatings. Its unique chemical properties can enhance the performance and durability of these materials .
Wirkmechanismus
The mechanism of action of Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- involves the formation of covalent bonds with target molecules. The diazirine group is highly reactive and can form stable bonds upon activation by UV light. This allows the compound to interact with specific molecular targets, such as proteins or nucleic acids, and modulate their function .
Vergleich Mit ähnlichen Verbindungen
Nonanoic acid: A simple fatty acid with a similar carbon chain length but lacking the diazirine and phenoxy groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the diazirine moiety.
Diazirine derivatives: Compounds containing the diazirine group but with different substituents.
Uniqueness: Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- is unique due to the presence of both the diazirine and phenoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Eigenschaften
CAS-Nummer |
91453-14-4 |
|---|---|
Molekularformel |
C16H22N2O3 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
9-[3-(3H-diazirin-3-yl)phenoxy]nonanoic acid |
InChI |
InChI=1S/C16H22N2O3/c19-15(20)10-5-3-1-2-4-6-11-21-14-9-7-8-13(12-14)16-17-18-16/h7-9,12,16H,1-6,10-11H2,(H,19,20) |
InChI-Schlüssel |
ALAZLSDACNWZOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCCCCCC(=O)O)C2N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




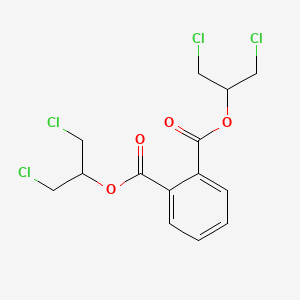
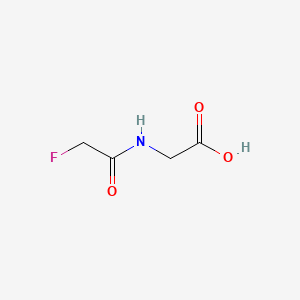


![rac-(R)-3-(2-aminobutyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B12304080.png)

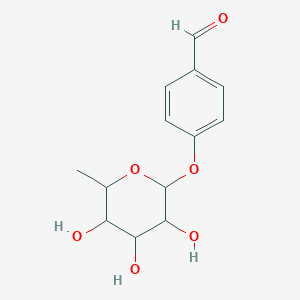
![Methyl (2S)-4-methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B12304092.png)
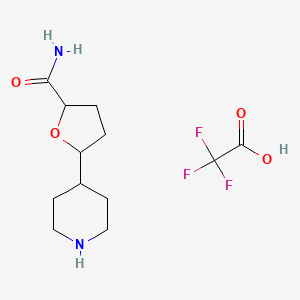
![3-[4,5-Dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12304102.png)
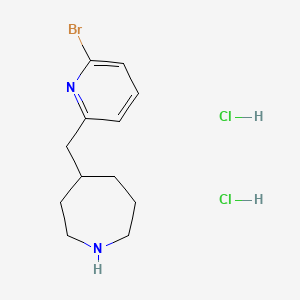
![rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-4-one, cis](/img/structure/B12304135.png)
